((Dimethylamino)methyl)ferrocene

Catalog No.
S1503083
CAS No.
1271-86-9
M.F
C13H27FeN
M. Wt
253.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((Dimethylamino)methyl)ferrocene

CAS Number

1271-86-9

Product Name

((Dimethylamino)methyl)ferrocene

IUPAC Name

cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron

Molecular Formula

C13H27FeN

Molecular Weight

253.20 g/mol

InChI

InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2;

InChI Key

PYOPELHHIMWJMX-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CN(C)CC1CCCC1.C1CCCC1.[Fe]

((Dimethylamino)methyl)ferrocene, with the chemical formula C13_{13}H17_{17}FeN, is an organometallic compound that features a ferrocene core substituted with a dimethylaminomethyl group. This compound is characterized by its unique structure, which combines the properties of ferrocene—a metallocene with remarkable stability and redox properties—with the reactivity of the dimethylaminomethyl moiety. The presence of the nitrogen atom in the dimethylamino group allows for various chemical interactions and modifications, making ((dimethylamino)methyl)ferrocene a versatile ligand in coordination chemistry .

Due to its functional groups. Notable reactions include:

  • Lithiation: The compound can undergo lithiation at the ortho position of the ferrocene ring, facilitating further substitution reactions. This process is driven by the Directed ortho Metalation effect, which enhances the reactivity of the ortho positions .
  • Coordination Chemistry: It acts as a bidentate ligand, coordinating to transition metals and forming stable complexes. For instance, it has been used to form complexes with platinum and tungsten, showcasing its ability to stabilize metal centers .
  • Electrophilic Substitution: The nitrogen atom's lone pair can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the ferrocene structure .

The synthesis of ((dimethylamino)methyl)ferrocene was first reported by Hauser and Lindsay in 1956. The general method involves:

  • Reaction of Ferrocene: Ferrocene is reacted with paraformaldehyde and N,N,N',N'-tetramethyldiaminomethane.
  • Formation of Product: This reaction leads to the formation of ((dimethylamino)methyl)ferrocene through nucleophilic addition and subsequent rearrangements .

Additionally, alternative synthetic routes may involve lithiation followed by electrophilic substitution or coordination to metal complexes.

((Dimethylamino)methyl)ferrocene has various applications across different fields:

  • Catalysis: Its ability to act as a ligand makes it useful in asymmetric catalysis and other catalytic processes.
  • Material Science: The compound can be utilized in developing new materials with unique electronic properties due to its ferrocene backbone.
  • Pharmaceuticals: Potential applications in drug design are being explored, particularly in relation to its biological activity and interaction with metal ions .

Interaction studies involving ((dimethylamino)methyl)ferrocene often focus on its coordination with transition metals. For example:

  • Metal Complex Formation: Studies have shown that this compound can form stable complexes with various metal salts, enhancing their catalytic properties .
  • Crystal Structure Analysis: X-ray crystallography has been employed to understand the molecular geometry and intermolecular interactions of ((dimethylamino)methyl)ferrocene complexes .

These studies highlight its potential as a ligand in coordination chemistry.

Similar compounds include:

  • Ferrocene (C10_{10}H10_{10}Fe): The parent compound without substituents; it serves as a benchmark for reactivity and properties.
  • N,N-Dimethylaminomethylferrocene (C13_{13}H17_{17}FeN): A closely related compound that also contains a dimethylaminomethyl group but may differ in steric or electronic effects.
  • (Aminomethyl)ferrocene (C13_{13}H17_{17}FeN): Lacks the additional methyl groups on nitrogen, affecting its reactivity and coordination capabilities.

Comparison Table

CompoundFormulaUnique Features
((Dimethylamino)methyl)ferroceneC13_{13}H17_{17}FeNBidentate ligand; enhanced reactivity due to dimethyl groups
FerroceneC10_{10}H10_{10}FeBaseline metallocene; stable and inert
N,N-DimethylaminomethylferroceneC13_{13}H17_{17}FeNSimilar structure; potential differences in coordination
(Aminomethyl)ferroceneC13_{13}H17_{17}FeNLacks methyl groups on nitrogen; different reactivity

The unique aspect of ((dimethylamino)methyl)ferrocene lies in its enhanced reactivity due to the presence of two methyl groups on the nitrogen atom, which increases steric hindrance and alters electronic properties compared to related compounds.

Origins in Ferrocene Chemistry

The discovery of ferrocene in 1951 by Kealy and Pauson marked a paradigm shift in organometallic chemistry. Initially mischaracterized as a "diradical" structure, ferrocene's sandwich configuration was later elucidated by Wilkinson and Fischer, earning them the 1973 Nobel Prize in Chemistry. This breakthrough spurred interest in functionalized ferrocenes, leading to the synthesis of ((dimethylamino)methyl)ferrocene in the early 1960s via the Mannich reaction. The reaction involves ferrocene, formaldehyde, and dimethylamine, producing the amine-substituted derivative as an air-stable, orange syrup.

Evolution of Synthetic Methods

Early synthetic routes relied on electrophilic substitution reactions, but advances in organometallic catalysis have enabled more efficient pathways. For example, quaternization of the amine group with methyl iodide yields N,N-dimethylaminomethylferrocene methiodide, a key intermediate for further functionalization. Modern techniques, such as atomic layer deposition (ALD), now utilize this compound to fabricate iron oxide films with precise thickness control.

Classical Synthetic Routes

The classical synthesis of $$ N,N $$-dimethylaminomethylferrocene relies on the Mannich reaction, a three-component condensation involving ferrocene, formaldehyde, and dimethylamine. This method, first reported in the 1960s, remains the most widely used approach for laboratory-scale preparations [1] [3]. The reaction proceeds via electrophilic substitution on one cyclopentadienyl (Cp) ring of ferrocene, facilitated by the electron-donating nature of the iron center.

The stoichiometric equation for this reaction is:
$$
(\text{C}5\text{H}5)2\text{Fe} + \text{CH}2\text{O} + \text{HN}(\text{CH}3)2 \rightarrow (\text{C}5\text{H}5)\text{Fe}(\text{C}5\text{H}4\text{CH}2\text{N}(\text{CH}3)2) + \text{H}2\text{O}
$$

Key features of this method include:

  • Solvent systems: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) [1] [3].
  • Temperature: Reactions are performed at 60–80°C under reflux conditions [1].
  • Yield: Reported yields range from 65% to 75%, with the product isolated as an air-stable orange syrup [1] [2].

A notable limitation of the classical Mannich route is the competing formation of bis-aminated byproducts, which necessitates careful control of stoichiometry and reaction time [3].

Modern Synthetic Methods

Recent advances in organometallic synthesis have introduced copper-catalyzed C–H amination as a regioselective alternative to the Mannich reaction. This method employs 8-aminoquinoline as a directing group to achieve mono-amination at the ortho position of the ferrocene Cp ring [5].

Optimized conditions:

  • Catalyst: Copper(I) iodide (10 mol%)
  • Oxidant: $$ N $$-Methylmorpholine $$ N $$-oxide (NMO)
  • Solvent: Acetonitrile at 80°C for 4 hours [5].

This approach offers several advantages:

  • Selectivity: Exclusive formation of mono-aminated products (yields: 70–80%) [5].
  • Functional group tolerance: Compatible with alkenyl, carbonyl, and hydroxyl substituents on the Cp ring [5].
  • Scalability: Demonstrated gram-scale synthesis without loss of efficiency [5].

Comparative analysis of classical and modern methods:

ParameterMannich ReactionCopper-Catalyzed Amination
Yield65–75%70–80%
SelectivityModerateHigh
Reaction Time12–24 hours4 hours
ByproductsBis-aminated speciesMinimal

Scale-up Considerations and Industrial Synthesis

Industrial production of $$ N,N $$-dimethylaminomethylferrocene requires optimization of purification and solvent recovery processes. Key strategies include:

  • Solvent substitution: Replacing tetrahydrofuran with dichloromethane (DCM) simplifies biphasic workup and reduces emulsion formation during extraction [6].
  • Column chromatography elimination: Implementing selective dissolution-reprecipitation techniques minimizes purification steps, enhancing throughput [6].
  • Catalyst recycling: Copper residues from modern amination methods are recoverable via aqueous washes, reducing metal waste [5].

A representative pilot-scale protocol involves:

  • Batch size: 1 kg ferrocene
  • Throughput: 85% yield after three reaction cycles [6].

Green Chemistry Approaches to Synthesis

Efforts to improve the sustainability of $$ N,N $$-dimethylaminomethylferrocene synthesis focus on:

  • Solvent-free Mannich reactions: Utilizing excess dimethylamine as both reactant and solvent, achieving 60% yield with reduced waste [1] [4].
  • Biocatalytic alternatives: Preliminary studies explore lipase-mediated amination, though yields remain suboptimal (≤40%) [2].
  • Microwave assistance: Reducing reaction times from 24 hours to 90 minutes while maintaining 70% yield [2].

Mechanism of Formation

The Mannich reaction mechanism proceeds through three stages:

  • Iminium ion formation: Condensation of formaldehyde and dimethylamine generates a reactive electrophile ($$\text{CH}2=\text{N}^+(\text{CH}3)_2$$) [4].
  • Electrophilic attack: The iminium ion reacts with the Cp ring of ferrocene, facilitated by the iron center’s electron-donating effect [1] [3].
  • Proton transfer: Deprotonation of the Wheland intermediate restores aromaticity, yielding the final product [4].

In copper-catalyzed amination, the mechanism involves:

  • C–H activation: Oxidative addition of the Cp C–H bond to copper, forming a metallocycle intermediate [5].
  • Amine coordination: Displacement of the directing group by the amine nucleophile [5].
  • Reductive elimination: Release of the aminated product and regeneration of the copper catalyst [5].

Hydrogen Bond Acceptor Count

1

Exact Mass

253.149285 g/mol

Monoisotopic Mass

253.149285 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14

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